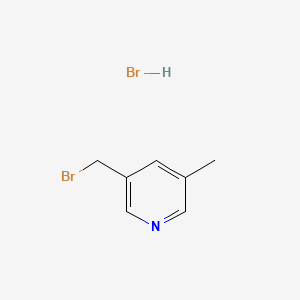

![molecular formula C17H18O2 B577888 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-04-4](/img/structure/B577888.png)

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

Overview

Description

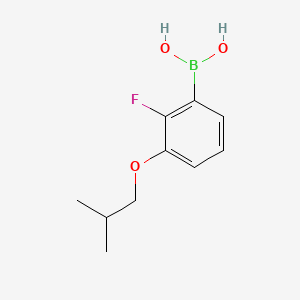

“3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane .

Synthesis Analysis

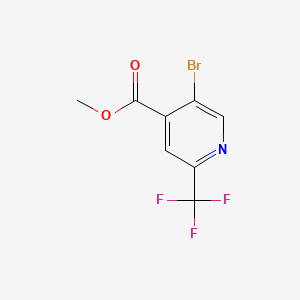

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Tert-Butyladipic Acid has been reported. It has a molecular formula of CHO, an average mass of 202.247 Da, and a Monoisotopic mass of 202.120514 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Tert-Butyladipic Acid is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .Scientific Research Applications

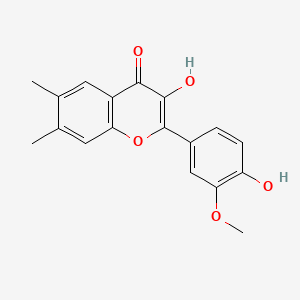

Medicinal Chemistry: Drug Synthesis

Biphenyl derivatives like 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid are significant in medicinal chemistry. They serve as structural moieties in a wide range of compounds with pharmacological activities. These include drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and antimalarial properties .

Organic Light-Emitting Diodes (OLEDs)

The biphenyl structure is used in the production of fluorescent layers for OLEDs. The electronic properties of biphenyl derivatives make them suitable for creating the light-emitting layers in these devices, which are crucial for display and lighting technologies .

Liquid Crystal Building Blocks

Due to their structural properties, biphenyl derivatives are used as building blocks for basic liquid crystals. These materials are essential for the display industry, particularly in devices requiring precise control of light polarization and transmission .

Agricultural Products

Some biphenyl derivatives are utilized in agriculture, where they may function as intermediates in the synthesis of products such as pesticides, herbicides, or growth regulators, contributing to crop protection and yield improvement .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds with a biphenyl nucleus, like fenbufen and flurbiprofen, exhibit anti-inflammatory properties and are used as NSAIDs. These drugs are important for managing pain, fever, and inflammation in various medical conditions .

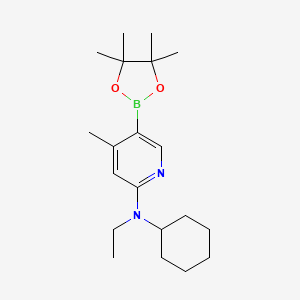

Asymmetric Synthesis Catalysts

Chiral biphenyl derivatives are used in asymmetric synthesis as ligands for catalysts. They can induce chirality in the synthesis of other compounds, which is vital for producing enantiomerically pure pharmaceuticals .

Organic Synthesis Intermediates

Biphenyl derivatives are intermediates in various organic synthesis reactions, including electrophilic substitution, metalation, and coupling reactions. These reactions are foundational in the synthesis of complex organic molecules .

Topical Retinoids

Derivatives of biphenyl are used in the synthesis of topical retinoids like adapalene, which is used primarily for treating acne vulgaris. These compounds have significant roles in dermatological treatments due to their anti-inflammatory and antibacterial properties .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been known to interact with various enzymes and proteins .

Mode of Action

Based on the structure of the compound, it can be inferred that it might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the metabolism of aromatic compounds, given its biphenyl structure .

Pharmacokinetics

Similar compounds are known to exhibit various pharmacokinetic behaviors depending on their chemical structure and the physiological environment .

Result of Action

Based on its chemical structure, it’s plausible that it could induce changes in cellular processes involving aromatic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Safety and Hazards

properties

IUPAC Name |

3-(3-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFSZLDSORYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681774 | |

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-04-4 | |

| Record name | 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)